1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is a chemical compound that features a fluorinated pyrimidine ring attached to a diazepane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride typically involves the reaction of 5-fluoropyrimidine with 1,4-diazepane under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include potassium carbonate (K₂CO₃) and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the trihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Condensation Reactions: The diazepane ring can react with other compounds to form larger structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Potassium carbonate (K₂CO₃), amines
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂)
Reduction: Reducing agents such as sodium borohydride (NaBH₄)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-(5-fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The diazepane structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A similar compound with a chlorine atom instead of a diazepane ring.
5-Fluoro-2-cyanopyrimidine: Another fluorinated pyrimidine derivative with a cyano group.
Uniqueness
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepane trihydrochloride is unique due to its combination of a fluorinated pyrimidine ring and a diazepane structure. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-1,4-diazepane;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.3ClH/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14;;;/h6-7,11H,1-5H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHLCNYRNCSVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=N2)F.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl3FN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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